2-Aminoacridone
Overview
Description
2-Aminoacridone is a highly fluorescent aromatic compound with the molecular formula C₁₃H₁₀N₂O. It is known for its intense fluorescence and is widely used as a fluorophore in various scientific applications. The compound contains a primary amine group that reacts with aldehyde groups, making it useful in the derivatization of carbohydrates and other biomolecules .
Mechanism of Action
Target of Action
2-Aminoacridone (2-AMAC) is a highly fluorescent aromatic compound . It is primarily used as a labeling molecule for glycosaminoglycan (GAG)-derived disaccharides . The primary targets of 2-AMAC are the aldehyde groups at the reducing end of a carbohydrate .
Mode of Action
2-AMAC contains a primary amine group that reacts with an aldehyde group at the reducing end of a carbohydrate . This reaction forms a Schiff base, which is then reduced to a stable amine derivative by sodium borohydride (NaBH4) . The resulting derivative is highly fluorescent, allowing for the detection of picomolar levels of glycan compounds .
Biochemical Pathways
The biochemical pathways affected by 2-AMAC primarily involve the analysis of complex oligosaccharides . The derivatization of glycans by 2-AMAC allows for the analysis of complex oligosaccharides using micellar electrokinetic capillary chromatography and reverse- and normal-phase chromatography coupled with mass spectroscopy . This process helps determine the relative concentrations and structural identity of individual oligosaccharides .
Pharmacokinetics
It is known that the physicochemical properties of 2-amac, including its hydrophobicity and stability over a wide ph range, make it suitable for the analysis of glycans .
Result of Action
The result of 2-AMAC’s action is the creation of a stable, highly fluorescent derivative of the target carbohydrate . This derivative can be detected at picomolar levels, enhancing the sensitivity for detection of GAG-derived disaccharides . The resolution of these derivatives is also improved .
Action Environment
The action of 2-AMAC is influenced by the pH of the environment . Its stability over a wide pH range makes it suitable for use in various environments . .
Biochemical Analysis
Biochemical Properties
2-Aminoacridone interacts with various biomolecules, particularly carbohydrates and glycoproteins . It reacts with the aldehyde group at the reducing end of a carbohydrate, forming a stable amine derivative . This reaction allows for the detection of picomolar levels of glycan compounds . The resulting derivatized compounds can be separated by reverse-phase HPLC and detected by positive-ion electrospray MS .
Cellular Effects
The effects of this compound on cells are primarily related to its interactions with carbohydrates and glycoproteins . It has been shown to be particularly useful in the detection of Gram-negative bacteria . The compound’s high fluorescence allows for the detection of these organisms as microcolonies using automated fluorescence microscopy .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with the aldehyde group at the reducing end of a carbohydrate . This reaction forms a Schiff base, which is then reduced to a stable amine derivative by sodium borohydride . This process allows for the detection of picomolar levels of glycan compounds .
Temporal Effects in Laboratory Settings
Over time, this compound remains stable and continues to interact with carbohydrates and glycoproteins in a consistent manner . Its high fluorescence and stability over a wide pH range make it a reliable tool for long-term studies .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the processing of carbohydrates and glycoproteins . It reacts with the aldehyde group at the reducing end of a carbohydrate, forming a stable amine derivative .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily related to its interactions with carbohydrates and glycoproteins
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interactions with carbohydrates and glycoproteins
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminoacridone can be synthesized through the alkylation of 2-nitroacridone under basic conditions, followed by the reduction of the nitro group. The reduction is typically carried out using sodium borohydride (NaBH₄), which converts the nitro group to an amine group .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity. The compound is often purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 2-Aminoacridone undergoes various chemical reactions, including:
Reduction: The nitro group in 2-nitroacridone is reduced to an amine group using sodium borohydride.
Substitution: The primary amine group can participate in nucleophilic substitution reactions with aldehydes to form stable amine derivatives.
Common Reagents and Conditions:
Sodium Borohydride (NaBH₄): Used for the reduction of nitro groups to amine groups.
Aldehydes: React with the primary amine group to form Schiff bases, which are then reduced to stable amine derivatives.
Major Products:
Stable Amine Derivatives: Formed from the reaction of this compound with aldehydes.
Scientific Research Applications
2-Aminoacridone is extensively used in various scientific fields due to its fluorescent properties:
Comparison with Similar Compounds
- 2-Amino-9(10H)-acridinone
- 2-Amino-10H-acridin-9-one
Comparison: 2-Aminoacridone is unique due to its intense fluorescence and stability over a wide pH range. Compared to other similar compounds, it offers higher sensitivity and better resolution in the detection of glycan compounds . Its ability to form stable amine derivatives with aldehydes makes it particularly useful in the analysis of complex biomolecules .
Properties
IUPAC Name |
2-amino-10H-acridin-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-7H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGCSKVALLVWKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182196 | |
Record name | 2-Aminoacridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27918-14-5 | |
Record name | 2-Aminoacridone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27918-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminoacridone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027918145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminoacridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminoacridone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINOACRIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XR5MM6BC2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.